molecular formula C12H14F3N B13973983 N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine

N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine

Cat. No.: B13973983
M. Wt: 229.24 g/mol
InChI Key: GKSRYHUGHSTJBK-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine is an organic compound that belongs to the class of cyclopropanamines. This compound features a cyclopropane ring substituted with a trifluoromethyl group and a 2-methylbenzyl group. Such compounds are often of interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Attachment of the 2-Methylbenzyl Group: The 2-methylbenzyl group can be attached through a nucleophilic substitution reaction, where a benzyl halide reacts with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines with different oxidation states.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as acting as an enzyme inhibitor or receptor agonist/antagonist.

    Industry: The compound may find use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine would depend on its specific biological target. Generally, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyclopropane ring can introduce conformational constraints that affect binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylbenzyl)-N-(trifluoromethyl)cyclopropanamine: Unique due to the presence of both trifluoromethyl and 2-methylbenzyl groups.

    N-(2-methylbenzyl)-N-(methyl)cyclopropanamine: Lacks the trifluoromethyl group, which may affect its biological activity and properties.

    N-(2-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine: Substitution of the 2-methyl group with a chlorine atom can lead to different chemical and biological properties.

Uniqueness

This compound is unique due to the combination of the trifluoromethyl group, which imparts distinct electronic and steric effects, and the 2-methylbenzyl group, which can influence the compound’s overall shape and reactivity.

Properties

Molecular Formula

C12H14F3N

Molecular Weight

229.24 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-N-(trifluoromethyl)cyclopropanamine

InChI

InChI=1S/C12H14F3N/c1-9-4-2-3-5-10(9)8-16(11-6-7-11)12(13,14)15/h2-5,11H,6-8H2,1H3

InChI Key

GKSRYHUGHSTJBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C2CC2)C(F)(F)F

Origin of Product

United States

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